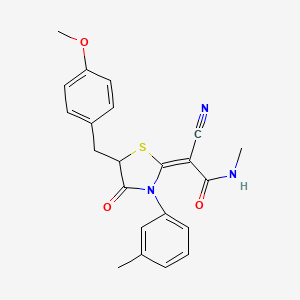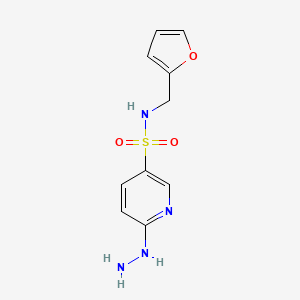
N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide is a heterocyclic compound that features a furan ring, a pyridine ring, and a sulfonamide group
Mechanism of Action
Target of Action
N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide is a novel compound that has been synthesized for its potential therapeutic properties Similar compounds have been shown to target the epidemal growth factor receptor (egfr), a protein that plays a crucial role in cell growth and proliferation .
Mode of Action
It is likely that the compound interacts with its targets, such as egfr, leading to changes in cellular processes
Biochemical Pathways
Compounds targeting egfr typically affect pathways related to cell growth and proliferation . The downstream effects of these pathway alterations could include changes in cell behavior, potentially leading to therapeutic effects.
Result of Action
Given its potential targeting of egfr, it may influence cell growth and proliferation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide typically involves the reaction of furan-2-carboxaldehyde with 6-hydrazinylpyridine-3-sulfonamide under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The hydrazinyl group can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various furan derivatives, amines, and substituted sulfonamides, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and catalysts
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties targeting the epidermal growth factor receptor.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Exhibits potent antibacterial and antifungal activities.
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Acts as a monoamine oxidase inhibitor with neurochemical effects
Uniqueness
N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide is unique due to its combination of a furan ring, a pyridine ring, and a sulfonamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-hydrazinylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c11-14-10-4-3-9(7-12-10)18(15,16)13-6-8-2-1-5-17-8/h1-5,7,13H,6,11H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZXBMYVADHOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CN=C(C=C2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
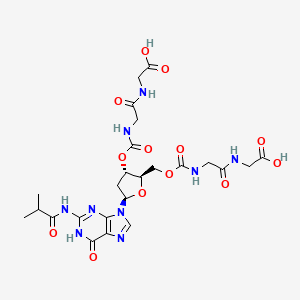
![1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2612645.png)
![Methyl2-fluoro-2-[(1s,3s)-3-aminocyclobutyl]acetatehydrochloride,cis](/img/structure/B2612646.png)
![2-isopropyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2612647.png)
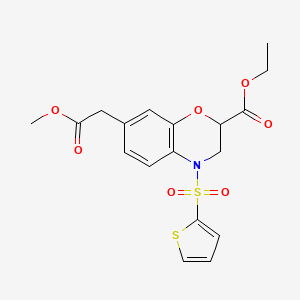
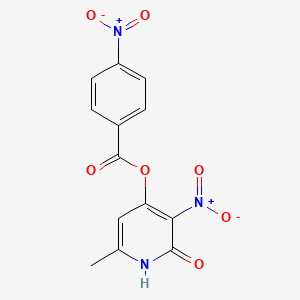
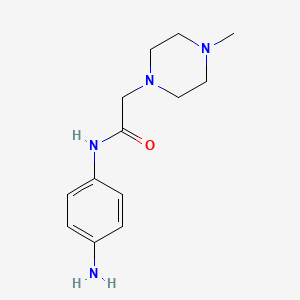
![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2612660.png)
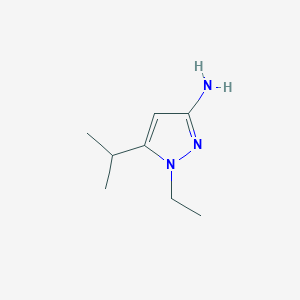
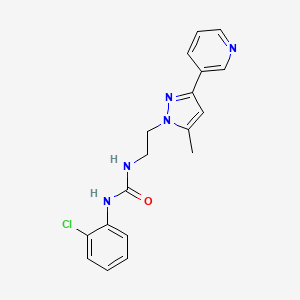
![4-(4-fluorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2612664.png)

